JAK3 vs. JAK2 Cellular Selectivity: EP009 Spares JAK2-Dependent Viability at Concentrations 5-Fold Above JAK3 IC50
EP009 selectively inhibits IL-2-mediated JAK3 tyrosine phosphorylation in Kit225 T-cells with a cellular IC50 of 10–20 μM, while showing no detectable effect on IL-3-induced JAK2 phosphorylation in BaF/3 cells at concentrations up to 50 μM . In viability assays, EP009 reduces Kit225 cell viability with an LD50 of 5.0 μM (72 h) but has no effect on BaF/3 cell viability . By contrast, the clinical JAK inhibitors tofacitinib and ruxolitinib reduce viability of both Kit225 and BaF/3 cells under identical conditions, demonstrating pan-JAK cytotoxicity .
| Evidence Dimension | JAK3 vs. JAK2 cellular selectivity |
|---|---|
| Target Compound Data | JAK3 cellular IC50: 10–20 μM; JAK2 phosphorylation: no effect up to 50 μM; Kit225 LD50: 5.0 μM; BaF/3 viability: no effect |
| Comparator Or Baseline | Tofacitinib and ruxolitinib: reduce viability in both Kit225 and BaF/3 cells |
| Quantified Difference | EP009 spares JAK2-driven cells at concentrations ≥5-fold above JAK3 IC50; comparators show no selectivity |
| Conditions | Kit225 (IL-2-dependent T-cell line) and BaF/3 (IL-3-dependent pro-B-cell line); 72 h viability assay |
Why This Matters
For researchers studying JAK3-specific signaling or developing therapies for T-cell malignancies, EP009 provides a clean JAK3-selective tool without confounding JAK2-mediated toxicity.
